molecular formula C18H15NO2 B14628335 Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- CAS No. 55241-57-1

Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-

Cat. No.: B14628335
CAS No.: 55241-57-1
M. Wt: 277.3 g/mol
InChI Key: CBFIVUWBCBJTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- is a heterocyclic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its presence in various biologically active molecules. Isoxazole derivatives are often explored for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

CAS No.

55241-57-1

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

5-[3-(4-methylphenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole

InChI

InChI=1S/C18H15NO2/c1-12-7-9-14(10-8-12)17-18(20-17)16-11-15(19-21-16)13-5-3-2-4-6-13/h2-11,17-18H,1H3

InChI Key

CBFIVUWBCBJTBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)C3=CC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.